Bromodifluoroacetamide
Overview
Description
Bromodifluoroacetamide is a versatile reagent used in various organic synthesis reactions. It serves as a precursor for the introduction of difluoromethyl groups into organic molecules, which can significantly alter the physical, chemical, and biological properties of the compounds. The presence of both bromine and difluoromethyl functional groups in bromodifluoroacetamide allows for a range of transformations, making it a valuable building block in synthetic chemistry .
Synthesis Analysis
The synthesis of bromodifluoroacetamide and its derivatives has been explored through various methods. For instance, ethyl bromodifluoroacetate has been used as an N-formylating reagent in copper-catalyzed N-formylation of amines, leading to the formation of N-formamides . Additionally, bromodifluoroacetamides have been synthesized for use in [3 + 2] cycloaddition reactions to create difluoromethylated pyrazoles . These methods demonstrate the reagent's utility in constructing complex molecules with difluoromethyl groups .
Molecular Structure Analysis
The molecular structure of bromodifluoroacetamide is characterized by the presence of a bromine atom and a difluoromethyl group attached to an acetamide backbone. This structure is pivotal in its reactivity and the types of chemical reactions it can undergo. The bromine atom is a good leaving group, while the difluoromethyl group is highly electronegative, which can lead to unique reactivity patterns .
Chemical Reactions Analysis
Bromodifluoroacetamide participates in a variety of chemical reactions. It has been used in visible-light photoredox intramolecular difluoroacetamidation to synthesize difluoroxindoles , and in photoinduced cascade C-N/C=O bond formation to create unsymmetrical oxalamides . Furthermore, it has been involved in copper-catalyzed three-component cascade synthesis of 1,3-benzothiazines and [3 + 1] cyclization to form α,α-difluoro-β-lactam derivatives . These reactions highlight the compound's versatility as a reagent in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromodifluoroacetamide are influenced by its functional groups. The bromine atom allows for nucleophilic substitution reactions, while the difluoromethyl group can stabilize adjacent carbocations due to its electron-withdrawing nature. These properties are exploited in various synthetic applications, such as the Pd-catalyzed difluoromethylation of aryl boronic acids and the synthesis of difluoroalkylated isoquinolines . Additionally, the reagent has been used to selectively synthesize difluoro-β-lactams and 3-amino-2,2-difluorocarboxylic esters . These properties make bromodifluoroacetamide a valuable reagent in the development of new pharmaceuticals and materials .
Scientific Research Applications
1. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides
- Summary of Application : This research describes a synthetic methodology that enables the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides utilizing a copper-catalyzed direct arylation .
- Methods of Application : The method uses readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts as the source for the aryl substituents . A wide range of 2-bromo-2,2-difluoroacetamides as either aliphatic or aromatic secondary or tertiary amides were also reactive under the developed conditions .
- Results or Outcomes : The described synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields . The reactions were scaled up to gram quantities .
2. Synthesis of α,α-Difluoro-γ-Lactams
- Summary of Application : This research presents a novel method for the synthesis of α,α-difluoro-γ-lactam derivatives .
- Methods of Application : The method uses a copper/amine catalyst via a tandem radical cyclization pathway . It provides a convenient and straightforward strategy for the rapid construction of various 3,3-difluoro-γ-lactam moieties from easily available alkenes and N-aryl bromodifluoroacetamide as starting materials under mild reaction conditions .
- Results or Outcomes : The method has been developed and used for the synthesis of α,α-difluoro-γ-lactam derivatives .
3. Formation of Fluorine-Containing Heteroaromatic Compounds
- Summary of Application : This research describes an efficient one-pot cascade process via unprecedented quadruple cleavage of BrCF2COOEt with primary amines to afford valuable fluorine-containing heterocycles .
- Methods of Application : The method involves the use of BrCF2COOEt, which plays a dual role as a C1 synthon and a difluoroalkylating reagent for the first time . The key intermediate isocyanides are generated in situ from primary amines and difluorocarbene .
- Results or Outcomes : The process results in the formation of valuable fluorine-containing heterocycles .
4. Research Progresses and Applications of Fluorescent Protein Antibodies
- Summary of Application : This research provides an overview of various fluorescent proteins, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting fluorescent proteins .
- Methods of Application : The method involves the use of fluorescent proteins (FPs) and their antibodies, particularly nanobodies . These small and stable nanobodies can be expressed and functional in living cells .
- Results or Outcomes : The review will be helpful for further research on nanobodies targeting FPs, making FPs more valuable in biological research .
5. Formation of Fluorine-Containing Heteroaromatic Compounds
- Summary of Application : This research describes an efficient one-pot cascade process via unprecedented quadruple cleavage of BrCF2COOEt with primary amines to afford valuable fluorine-containing heterocycles .
- Methods of Application : The method involves the use of BrCF2COOEt, which plays a dual role as a C1 synthon and a difluoroalkylating reagent for the first time . The key intermediate isocyanides are generated in situ from primary amines and difluorocarbene .
- Results or Outcomes : The process results in the formation of valuable fluorine-containing heterocycles .
6. Research Progresses and Applications of Fluorescent Protein Antibodies
- Summary of Application : This research provides an overview of various fluorescent proteins, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting fluorescent proteins .
- Methods of Application : The method involves the use of fluorescent proteins (FPs) and their antibodies, particularly nanobodies . These small and stable nanobodies can be expressed and functional in living cells .
- Results or Outcomes : The review will be helpful for further research on nanobodies targeting FPs, making FPs more valuable in biological research .
Safety And Hazards
Bromodifluoroacetamide dust can irritate the eyes and respiratory tract, and may have an irritating effect on the skin . When using, it’s important to avoid direct contact with skin and eyes, and make sure to operate in a well-ventilated place . Care should be taken during storage and transportation to prevent mixing with other chemicals or exposure to high temperatures or sources of ignition .
properties
IUPAC Name |
2-bromo-2,2-difluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWAMAZWCUQBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381996 | |
Record name | 2-Bromo-2,2-difluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2,2-difluoroacetamide | |
CAS RN |
2169-67-7 | |
Record name | 2-Bromo-2,2-difluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromodifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.